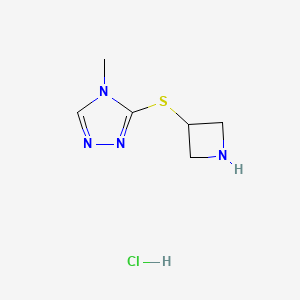
3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . The presence of a sulfanyl group (-SH) and a 1,2,4-triazole ring suggests that this compound could be a part of a larger class of sulfur and nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, azetidines can generally be synthesized through methods such as the alkylation of primary amines . The 1,2,4-triazole ring could potentially be formed through a series of reactions including cyclization and deprotonation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine and 1,2,4-triazole rings, as well as the sulfanyl and methyl groups. Azetidines are known to participate in various reactions due to the ring strain of the four-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a sulfanyl group could potentially make this compound more prone to oxidation .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthetic Pathways and Derivatives : Significant efforts have been made to synthesize derivatives of triazole compounds, including 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole hydrochloride, exploring their diverse biological activities. For instance, the synthesis of azetidinone derivatives containing 1,2,4-triazole rings has demonstrated potential anti-tubercular activity, highlighting the versatility of these compounds in drug discovery (Thomas, George, & Harindran, 2014).
Growth Regulatory Activity : Research into pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles has identified compounds with plant growth regulatory activities. This suggests potential agricultural applications for triazole derivatives in enhancing plant growth or protecting plants from diseases (Eliazyan, Shahbazyan, Pivazyan, & Yengoyan, 2011).
Anticancer Properties : The search for new anticancer agents has led to the synthesis of 1,2,4-triazole derivatives with promising anticancer properties against various cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Ostapiuk, Matiychuk, & Obushak, 2015).
Antimicrobial Agents : The development of new antimicrobial agents is crucial in the fight against resistant strains of bacteria and fungi. Triazole derivatives, including those related to the specified compound, have been evaluated for their antimicrobial properties, showing significant activity against a range of pathogenic microorganisms (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).
Orientations Futures
The study of sulfur and nitrogen-containing heterocycles is a vibrant field of research, with potential applications in pharmaceuticals and materials science . This specific compound, with its combination of an azetidine ring, a 1,2,4-triazole ring, and a sulfanyl group, could be of interest for future investigations.
Propriétés
IUPAC Name |
3-(azetidin-3-ylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.ClH/c1-10-4-8-9-6(10)11-5-2-7-3-5;/h4-5,7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECBBVJBAKCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
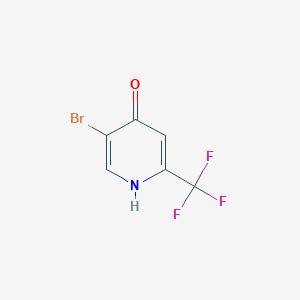

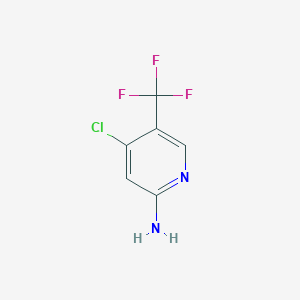

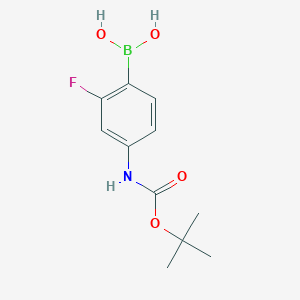

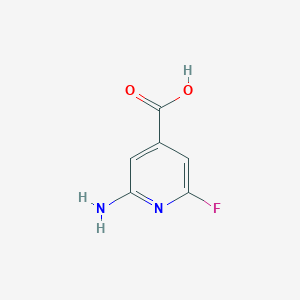

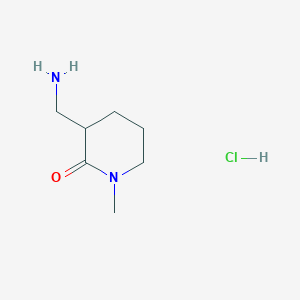
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)
